molecular formula C8H16O2S2 B1595238 Ethyl bis(ethylthio)acetate CAS No. 20461-95-4

Ethyl bis(ethylthio)acetate

Cat. No.: B1595238
CAS No.: 20461-95-4
M. Wt: 208.3 g/mol
InChI Key: DGQHHBMWVOYSHU-UHFFFAOYSA-N
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Description

Significance of Alpha-Dithioacetals in Synthetic Methodologies

Alpha-dithioacetals and their oxidized derivatives, such as α-oxoketene dithioacetals, are highly valuable intermediates in organic synthesis. researchgate.net Their utility stems from their role as versatile three-carbon synthons, which are molecular fragments used to build larger carbon skeletons. researchgate.netijrpc.com The dithioacetal group can serve as a masked carbonyl group, which can be deprotected under specific conditions. More importantly, the adjacent carbon atom can be deprotonated to form a nucleophile, enabling the formation of new carbon-carbon bonds.

The reactivity of this class of compounds allows for a wide range of chemical transformations. They are extensively used in the synthesis of diverse and complex molecules, including alicyclic, aromatic, and particularly heterocyclic compounds. researchgate.net Many synthetic strategies, including annulation (ring-forming) reactions, utilize α-oxoketene dithioacetals to construct substituted and fused aromatic systems. ias.ac.in The presence of sulfur atoms also allows for further functionalization, making these compounds key building blocks in the construction of a variety of organic structures. ijrpc.com

Scope of Research on Ethyl bis(ethylthio)acetate and Related Ketene (B1206846) Dithioacetal Derivatives

Research on this compound and its derivatives, particularly ketene dithioacetals, is extensive, highlighting their versatility in constructing complex molecular architectures. Ketene dithioacetals are characterized by a carbon-carbon double bond connected to two sulfur atoms, a structure that confers unique reactivity. They are widely used as building blocks for a variety of heterocyclic compounds such as pyrans, pyrroles, thiophenes, pyrazoles, and pyridines. researchgate.netresearchgate.net

Detailed research findings illustrate the broad applicability of these compounds:

Multicomponent Reactions: Aroylketene dithioacetals have been used in multicomponent reactions with malononitrile (B47326) and a Vilsmeier reagent to produce 5-aroyl-2-chloro-6-(methylsulfanyl)nicotinonitrile. researchgate.net A one-pot, three-component reaction involving malononitrile, carbon disulfide, and arylidene malononitriles has been developed to synthesize novel ketene dithioacetals efficiently. growingscience.com

Synthesis of Heterocycles: Poly-substituted 3-aminothiophenes have been synthesized in good yields using a one-pot protocol where a ketene S,S-acetal acts as a key intermediate. researchgate.net Furthermore, α-oxoketene dithioacetals react with lithiated 2,6-diaminopyridine (B39239) to form polyaza α-oxoketene S,N-acetals, which are important ligands in supramolecular chemistry. ias.ac.in

Friedel-Crafts Alkylation: An environmentally friendly Friedel-Crafts alkylation of α-hydroxy ketene dithioacetals (structurally related to this compound) with indole (B1671886) derivatives has been developed. ynu.edu.cn This reaction, catalyzed by MMT/FeCl3, proceeds at room temperature to afford α-indolyl ketene dithioacetals in excellent yields. ynu.edu.cn

Conversion to Other Functional Groups: The α-oxoketene dithioacetal functionality can be readily converted into other valuable chemical groups. For instance, they can undergo base-catalyzed alcoholysis to yield esters in a single step. researchgate.net They can also be transformed into α,β-unsaturated dithioesters by treatment with Lawesson's reagent. researchgate.net

Table 2: Selected Research Applications of Ketene Dithioacetal Derivatives

Research Area Reactants Product Type Source
Friedel-Crafts Alkylation α-Hydroxy ketene dithioacetals, Indole derivatives α-Indolyl ketene dithioacetals ynu.edu.cn
Heterocycle Synthesis Ketene S,S-acetal intermediate, Ethyl bromoacetate Poly-substituted 3-aminothiophenes researchgate.net
Multicomponent Reaction Malononitrile, Carbon disulfide, Arylidene malononitriles Functionalized ketene dithioacetals growingscience.com

| Ligand Synthesis | α-Oxoketene dithioacetals, Lithiated 2,6-diaminopyridine | Polyaza α-oxoketene S,N-acetals | ias.ac.in |

The consistent exploration of ketene dithioacetals in organic synthesis underscores their established importance. The ability to use these compounds in cyclization, multicomponent, and functional group transformation reactions makes them a powerful tool for synthetic chemists aiming to build complex molecular frameworks. researchgate.netchim.it

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-bis(ethylsulfanyl)acetate
Source PubChem
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InChI

InChI=1S/C8H16O2S2/c1-4-10-7(9)8(11-5-2)12-6-3/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQHHBMWVOYSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174425
Record name Ethyl bis(ethylthio)acetate
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Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20461-95-4
Record name Ethyl bis(ethylthio)acetate
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Record name Ethyl bis(ethylthio)acetate
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Record name Ethyl bis(ethylthio)acetate
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Record name Ethyl bis(ethylthio)acetate
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Record name ETHYL BIS(ETHYLTHIO)ACETATE
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Synthetic Methodologies for Ethyl Bis Ethylthio Acetate and Its Structural Analogues

Classical Approaches to Dithioacetal Formation

Traditional methods for the formation of dithioacetals, particularly ketene (B1206846) dithioacetals, have been well-established and widely utilized in organic synthesis. These approaches often involve the reaction of active methylene (B1212753) compounds with carbon disulfide, followed by alkylation, or the transformation of carbonyl compounds.

Deprotonation-Initiated Reactions with Carbon Disulfide and Alkylation

A prevalent and traditional method for synthesizing ketene dithioacetals involves a three-step process: the deprotonation of a compound with an active hydrogen, subsequent addition to carbon disulfide, and finally, alkylation of the resulting sulfide (B99878) anions. researchgate.net This sequence is a foundational strategy for creating the dithioacetal functionality.

The reaction typically begins with an active methylene compound, which is a molecule containing a CH2 group flanked by two electron-withdrawing groups. This structural feature makes the protons on the methylene carbon acidic and thus easily removable by a base. A variety of bases can be employed for this deprotonation step, including lithium dialkylamides, sodium hydride, potassium t-butoxide, and triethylamine (B128534). growingscience.com

Once the carbanion is formed, it acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide. This step forms a dithiocarboxylate intermediate. The final step of the sequence is the alkylation of this intermediate with an alkylating agent, such as an alkyl halide. This introduces the thioether groups, yielding the final ketene dithioacetal product. For instance, the reaction of an active methylene compound like malononitrile (B47326) with carbon disulfide in the presence of a base, followed by treatment with an alkyl halide, leads to the formation of functionalized ketene dithioacetals. growingscience.com

This deprotonation-alkylation strategy is also applicable to the synthesis of related sulfur-containing heterocycles. For example, the reaction of primary amines with carbon disulfide, followed by reaction with an α-halocarbonyl compound, is a classical method for preparing 2-thioxothiazolidin-4-ones, also known as rhodanines. sharif.edu Similarly, reacting terminal alkynes with a strong base like butyllithium (B86547) (BuLi) followed by carbon disulfide generates alkynyldithiocarboxylates, which can be further reacted to form dithiole derivatives. nih.gov

Conversions from Aldehydes and Ketones via Olefination Routes

Ketene dithioacetals can be effectively synthesized from aldehydes and ketones through olefination reactions. thieme-connect.com This approach transforms the carbonyl group into a carbon-carbon double bond with two thioether substituents. One of the most common methods for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. nih.govwikipedia.org

The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic but less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org In the context of dithioacetal synthesis, a phosphonate (B1237965) reagent containing a dithiane or dithiolane group is employed. For example, diethyl (1,3-dithian-2-yl)phosphonate can react with a variety of aldehydes and ketones to produce the corresponding ketene dithioacetals. tcichemicals.comtcichemicals.com The reaction is typically initiated by deprotonating the phosphonate with a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form the phosphonate carbanion. tcichemicals.comtcichemicals.com This carbanion then attacks the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently eliminates a dialkylphosphate species to form the carbon-carbon double bond of the ketene dithioacetal. wikipedia.org

Another olefination strategy involves the use of silicon-based reagents, such as the Peterson olefination. This method can also be adapted for the synthesis of ketene dithioacetals from carbonyl compounds. capes.gov.br Additionally, the conversion of aldehydes to ketones can be achieved via the formation of a cyclic thioacetal. chemistrysteps.comechemi.com The aldehyde is first reacted with a dithiol to form a dithioacetal, which renders the adjacent proton acidic enough to be removed by a strong base. Subsequent alkylation and hydrolysis of the thioacetal yield a ketone. chemistrysteps.com

These olefination routes provide a versatile and widely applicable means of accessing ketene dithioacetals from readily available aldehyde and ketone starting materials. The choice of reagent and reaction conditions can often be tailored to achieve desired levels of stereoselectivity in the resulting alkene product. wikipedia.org

Transformations from Other Ester Equivalents and Dihetero-Substituted Olefins

The synthesis of ketene dithioacetals is not limited to starting from carbonyl compounds and can be achieved by transforming other functional groups that serve as ester equivalents. thieme-connect.comcapes.gov.br These methods provide alternative pathways to access the desired dithioacetal structures.

One such approach involves the reaction of orthoesters with thiols. Orthoesters, which can be considered as protected forms of esters, can react with thiols in the presence of an acid catalyst to yield ketene dithioacetals. This transformation leverages the reactivity of the orthoester as an electrophile and the nucleophilicity of the thiol.

Furthermore, ketene dithioacetals can be prepared from other 1,1-dihetero-substituted olefins. thieme-connect.comcapes.gov.br This involves the substitution of the existing heteroatoms with sulfur-containing nucleophiles. For example, 1,1-dihalo-olefins can react with thiolates to displace the halide ions and form the corresponding ketene dithioacetal. This nucleophilic substitution reaction offers a direct route to the target compounds from readily available starting materials.

In some cases, the transformation can be achieved through a sequence of reactions. For instance, α-oxo ketene dithioacetals can be synthesized from ester equivalents through a series of steps that introduce the dithioacetal functionality and the α-oxo group. These polyfunctionalized ketene dithioacetals are valuable intermediates in organic synthesis due to their multiple reactive sites. researchgate.net

Advanced Synthetic Strategies

In addition to classical methods, several advanced synthetic strategies have been developed for the preparation of ethyl bis(ethylthio)acetate and its analogs. These modern techniques often offer advantages in terms of efficiency, milder reaction conditions, and the ability to construct more complex molecular architectures.

Horner-Emmons Reagent Applications in Ketene Dithioacetalization

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the formation of alkenes, and its application has been extended to the synthesis of ketene dithioacetals. nih.govwikipedia.org This strategy involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield a ketene dithioacetal. tcichemicals.comtcichemicals.com

A key reagent in this process is a phosphonate ester that incorporates a dithioacetal moiety, such as diethyl (1,3-dithian-2-yl)phosphonate. tcichemicals.comtcichemicals.com The reaction is typically initiated by treating the phosphonate with a strong base, like n-butyllithium (n-BuLi), at low temperatures. This generates a highly nucleophilic phosphonate carbanion. tcichemicals.comtcichemicals.com This carbanion then readily adds to the carbonyl group of an aldehyde or ketone in a nucleophilic addition step. wikipedia.org The resulting intermediate, an oxaphosphetane, then undergoes elimination of a dialkyl phosphate (B84403) salt to form the carbon-carbon double bond, thus affording the ketene dithioacetal product. wikipedia.org

The HWE reaction offers several advantages for ketene dithioacetal synthesis. The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding ylides used in the Wittig reaction, often leading to higher yields and cleaner reactions. wikipedia.org Furthermore, the reaction conditions can often be controlled to favor the formation of a specific stereoisomer of the alkene, typically the (E)-isomer. wikipedia.org The versatility of the HWE reaction allows for its use with a wide range of aldehydes and ketones, making it a valuable tool for the synthesis of a diverse array of ketene dithioacetals. nih.gov These products can then be used in subsequent transformations, such as homologation reactions to produce carboxylic acids or esters. tcichemicals.comtcichemicals.com

Electrogenerated Base-Promoted Synthetic Pathways

Electrochemical methods, particularly those employing electrogenerated bases (EGBs), have emerged as a powerful and environmentally friendly approach for the synthesis of various organic compounds, including dithioacetals and their derivatives. researchgate.netbeilstein-journals.org An EGB is a basic species that is generated in situ through an electrochemical reaction, typically the reduction of a suitable precursor at the cathode. nih.gov This technique avoids the need to handle and store strong, often hazardous, bases.

The synthesis of dithioacetals using EGBs often follows a similar mechanistic pathway to the classical deprotonation-alkylation sequence. A common approach involves the electrochemical reduction of a solvent like acetonitrile (B52724) to generate a cyanomethyl anion, which acts as the strong base. researchgate.nettandfonline.com This EGB then deprotonates an active methylene compound, such as an arylacetonitrile, creating a carbanion. researchgate.nettandfonline.com This carbanion subsequently reacts with carbon disulfide, followed by alkylation with an appropriate electrophile, like ethyl iodide or ethyl 2-chloroacetate, to yield the desired ketene dithioacetal product. tandfonline.com This method has been successfully used to prepare 3,3-bis(ethylthio)-2-arylacrylonitriles in good yields under mild conditions. tandfonline.com

The EGB-promoted approach has also been applied to the synthesis of heterocyclic compounds containing the dithioacetal motif. For instance, the electrosynthesis of rhodanines and other carbamodithioates has been reported. sharif.eduresearchgate.net In these cases, the EGB facilitates the reaction between amines, carbon disulfide, and various electrophiles. researchgate.net

The use of EGBs in organic synthesis offers several advantages, including mild reaction conditions, high selectivity, and the ability to avoid stoichiometric amounts of chemical reagents, aligning with the principles of green chemistry. beilstein-journals.org

Multi-Component Reactions for Complex Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. Ethyl glyoxylate (B1226380), the precursor to this compound, and its dithioacetal derivatives are valuable components in such reactions due to their bifunctional nature, containing both an electrophilic center and an ester group suitable for further modification.

One notable application is the synthesis of highly functionalized pyrrolidine (B122466) rings through a one-pot, domino 2-aza-Cope-[3+2] dipolar cycloaddition sequence. nih.gov In this process, the condensation of a homoallylic amine with ethyl glyoxylate generates an imine, which undergoes a 2-aza-Cope rearrangement. The resulting azomethine ylide is then trapped in a [3+2] dipolar cycloaddition with a dipolarophile. nih.gov This MCR stereoselectively creates four new chiral centers and a quaternary carbon, yielding complex 2-allyl proline derivatives. nih.gov The versatility of this approach allows for variation in the amine, glyoxylic ester, and dipolarophile components. nih.gov

EntryAmineProductYield (%)
1N-BenzylhomoallylamineEthyl 2-allyl-1-benzyl-5-phenylpyrrolidine-2-carboxylate84
2N-(4-Methoxybenzyl)homoallylamineEthyl 2-allyl-1-(4-methoxybenzyl)-5-phenylpyrrolidine-2-carboxylate70
3N-(Furan-2-ylmethyl)homoallylamineEthyl 2-allyl-1-(furan-2-ylmethyl)-5-phenylpyrrolidine-2-carboxylate97
4N-AllylhomoallylamineEthyl 2-allyl-1-allyl-5-phenylpyrrolidine-2-carboxylate87

Table 1: Substrate Scope for the 2-Aza-Cope-[3+2] Dipolar Cycloaddition using Ethyl Glyoxylate. nih.gov

Another significant MCR involves the solvent-free, three-component reaction of indoles, amines, and ethyl glyoxylate, which provides a convenient route to (3-indolyl)glycine derivatives. researchgate.net This method highlights the utility of ethyl glyoxylate in generating amino acid-like scaffolds of potential pharmaceutical interest. researchgate.net

Furthermore, dithioacetal analogues of this compound serve as crucial nucleophilic building blocks. For instance, the anion of ethyl glyoxylate dithioacetal can be alkylated with reagents like ethyl 5-bromopentanoate to construct more elaborate carbon skeletons. uwindsor.ca Similarly, benzyl (B1604629) glyoxylate dithioacetal is a key intermediate in the synthesis of KDO (3-deoxy-D-manno-oct-2-ulosonic acid) derivatives, which are important components of bacterial polysaccharides. uwindsor.ca

Stereoselective Synthesis and Chiral Induction Studies

This compound is a prochiral molecule, meaning it can be converted into a chiral product through a stereoselective reaction. The central carbon atom, bonded to two ethylthio groups, an ethyl ester, and a hydrogen atom, is a prochiral center. Asymmetric synthesis strategies can, therefore, be employed to achieve enantioselective transformations at this center.

A prime example of stereoselective synthesis involving a structural analogue is the organocatalytic conjugate addition of 2-carboxythioester-1,3-dithiane (a cyclic dithioacetal of a glyoxylate thioester) to nitroalkenes. researchgate.net This reaction represents a formal catalytic stereoselective addition of a glyoxylate anion synthon. researchgate.net Using a chiral bifunctional organocatalyst, this process yields γ-nitro-β-aryl-α-keto esters with high levels of diastereo- and enantioselectivity. researchgate.net The resulting products are versatile intermediates; for example, they can be transformed into the GABAB receptor agonist baclofen (B1667701) through reduction of the nitro group and removal of the dithiane protecting group. researchgate.net

EntryNitroalkene (Ar)Yield (%)dr (syn/anti)ee (%) (syn)
1C₆H₅8890:1090
24-NO₂C₆H₄9491:992
34-BrC₆H₄8589:1191
42-Naphthyl9092:888

Table 2: Organocatalytic Asymmetric Addition of a Glyoxylate Dithiane Analogue to Nitroalkenes. researchgate.net

Chiral induction has also been demonstrated in reactions involving chiral 2-lithio-1,3-dithiane derivatives. uwindsor.ca These chiral nucleophiles can add to prostereogenic carbonyl groups of aldehydes with 1,4-asymmetric induction, allowing for the controlled synthesis of specific diol diastereomers. uwindsor.ca

Moreover, derivatives of the parent ethyl glyoxylate are frequently employed in stereoselective reactions. The aza-Diels-Alder reaction between ethyl glyoxylate imine and various 1,3-dienes proceeds with complete regio- and stereocontrol, furnishing tetrahydroquinoline compounds. capes.gov.br Similarly, the Morita-Baylis-Hillman reaction of chiral glyoxylic acid derivatives, such as N-glyoxyloyl-(2R)-bornane-10,2-sultam, with cyclic α,β-unsaturated ketones can achieve very high diastereoisomeric excess (>95% de). researchgate.net These examples underscore the high degree of stereocontrol achievable with the glyoxylate scaffold, a principle that is directly applicable to the potential asymmetric transformations of this compound.

Chemical Reactivity and Mechanistic Pathways of Ethyl Bis Ethylthio Acetate

Nucleophilic Reactivity at the Ketene (B1206846) Dithioacetal Moiety

While Ethyl bis(ethylthio)acetate is technically a dithioacetal, its reactivity is often discussed in the context of ketene dithioacetals, which are α,β-unsaturated dithioacetals. The principles governing the reactivity of ketene dithioacetals, particularly their behavior as Michael acceptors, are relevant. Ketene dithioacetals are widely utilized in organic reactions and can react with a variety of nucleophilic reagents to synthesize numerous heterocyclic compounds. researchgate.net Their structure can be considered analogous to α,β-unsaturated ketones, featuring electrophilic centers that are susceptible to nucleophilic attack. niscpr.res.in

The Michael reaction, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com Ketene dithioacetals, particularly α-oxo ketene dithioacetals, serve as effective Michael acceptors. niscpr.res.inorganic-chemistry.org The reaction is initiated by the addition of a resonance-stabilized carbanion to the β-carbon of the activated alkene. organic-chemistry.org

In a reaction analogous to the classic Michael addition, ketene dithioacetals can react with enolates derived from ketones. This process typically begins with the conjugate addition of the enolate to the electrophilic double bond of the ketene dithioacetal. This is often followed by the elimination of a thiol group, leading to the formation of a new substituted intermediate. nih.gov

For example, the reaction of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, a ketene dithioacetal, with various ketones in the presence of a base like sodium hydride (NaH) demonstrates this reactivity. The reaction proceeds via an initial Michael addition, followed by elimination of a thiomethoxide group and a subsequent intramolecular cyclization to yield functionalized phenols. nih.govrsc.org The scope of this transformation has been explored with various substituted ketones, highlighting its utility in constructing complex aromatic systems. rsc.org

Table 1: Synthesis of Functionalized Phenols via Michael Addition to a Ketene Dithioacetal rsc.org

EntryKetoneProductYield (%)
1Acetone5-(methylthio)-[1,1′-biphenyl]-3-ol72
2Propiophenone5-methyl-3-(methylthio)-[1,1'-biphenyl]-5-ol71
34'-Chloroacetophenone4'-chloro-5-(methylthio)-[1,1′-biphenyl]-3-ol69
44'-Methoxyacetophenone4'-methoxy-5-(methylthio)-[1,1′-biphenyl]-3-ol76
52-Acetylthiophene3-(methylthio)-5-(thiophen-2-yl)phenol69

Reactions performed using 3,3-bis(methylthio)-1-arylprop-2-en-1-one, the respective ketone, and NaH in DMF.

The carbon atom bearing the two sulfur atoms in this compound can be deprotonated by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, including carbonyl compounds. The reaction of carbanions derived from dithioacetals with aldehydes and ketones is a common method for carbon-carbon bond formation. researchgate.net

For instance, studies on related ketene dithioacetals, such as 1,1-bis(methylthio)ethylene, show they can act as nucleophiles in acid-promoted reactions with Schiff's bases (imines), which are derivatives of carbonyl compounds. oup.com Furthermore, α-oxoketene dithioacetals possess two primary electrophilic sites: the carbonyl carbon and the β-carbon of the exocyclic double bond. niscpr.res.in Nucleophilic attack can occur at either site depending on the nature of the nucleophile and the reaction conditions. For example, reactions with amines can lead to either displacement of a methylmercaptan group via an addition-elimination pathway or attack at a lactone carbonyl, if present in the molecule. niscpr.res.in

The reaction of sulfur ylides, such as ethyl dimethylsulfuranylideneacetate, with α,β-unsaturated compounds is another relevant transformation that leads to the formation of cyclopropanes. acs.org This highlights the diverse reactivity of sulfur-stabilized compounds with electrophilic partners.

Role of Sulfur in Reaction Intermediates

The sulfur atoms in this compound and its reaction intermediates play a crucial role in modulating reactivity, primarily through the stabilization of adjacent charged centers.

Sulfur is highly effective at stabilizing adjacent carbanions. When the α-proton of this compound is removed by a base, the resulting negative charge is delocalized. This stabilization is attributed to the polarizability of the large sulfur atom and, classically, to the overlap of the carbanion's filled p-orbital with the empty 3d-orbitals of sulfur. This effect makes the α-protons of dithioacetals significantly more acidic than those of their oxygen-containing acetal (B89532) counterparts, facilitating the formation of the nucleophilic carbanion.

Conversely, sulfur can also stabilize an adjacent carbocation. The lone pair of electrons on a sulfur atom can be donated into an adjacent empty p-orbital through resonance (pπ-pπ overlap). This delocalization of positive charge significantly stabilizes the carbocationic intermediate. This stabilizing effect is critical in reactions where a thiolate group might be eliminated, proceeding through an intermediate with cationic character. This dual ability to stabilize both negative and positive charges is a hallmark of organosulfur chemistry and is central to the reactivity of intermediates derived from this compound. niscpr.res.in

The sulfur atoms in this compound can also participate directly in reactions as nucleophiles. The lone pairs on the sulfur atoms can attack electrophiles, leading to the formation of transient sulfonium (B1226848) ion intermediates. These intermediates are themselves potent electrophiles and can undergo further reactions. For example, in the presence of strong alkylating agents, the sulfur can be converted into a sulfonium salt, which can then act as a leaving group or participate in rearrangements. The formation of sulfonium ylides, by deprotonation of a carbon adjacent to a sulfonium center, is a key step in reactions like the Johnson-Corey-Chaykovsky reaction, which is used to synthesize epoxides and cyclopropanes from carbonyl compounds. acs.org

Specific Reaction Mechanisms

To illustrate the reactivity of ketene dithioacetal systems related to this compound, the mechanism for the 1,3-dianionic annulation of a ketone with an α-aroyl ketene dithioacetal provides a detailed example of several key steps. nih.gov

The proposed mechanism is as follows:

Enolate Formation: A base, such as sodium hydride (NaH), deprotonates the α-carbon of a ketone (e.g., acetone) to form a nucleophilic enolate.

Michael Addition: The ketone enolate acts as a Michael donor, attacking the β-carbon of the ketene dithioacetal (the Michael acceptor). This conjugate addition forms a new carbon-carbon bond and generates a new enolate intermediate.

Thiolate Elimination: The intermediate collapses, reforming the double bond and eliminating one of the thiomethyl groups as a thiomethoxide anion (-SMe). This results in a substituted α,β-unsaturated ketone intermediate.

Second Deprotonation: The base deprotonates the γ-carbon of the new intermediate, generating a second carbanionic species.

Intramolecular Cyclization (Aldol-type reaction): The newly formed carbanion attacks the ketone carbonyl within the same molecule in a 6-endo-trig cyclization. This intramolecular aldol-type reaction forms a six-membered ring intermediate.

Condensation and Aromatization: The cyclic intermediate undergoes dehydration (loss of water) under the basic conditions, leading to the formation of a double bond and creating a more stable, conjugated system. Subsequent tautomerization or further elimination steps result in the final, stable aromatic phenol (B47542) product. nih.govrsc.org

This multi-step sequence effectively combines a Michael addition, an elimination, and an intramolecular aldol (B89426) condensation to construct a complex phenolic structure from relatively simple starting materials, showcasing the synthetic utility of the ketene dithioacetal moiety. nih.gov

C-S Bond Cleavage Pathways

The carbon-sulfur (C-S) bond in thioethers and dithioacetals, while generally stable, can be cleaved under specific conditions, such as thermolysis, or through chemical mediation. In compounds structurally related to this compound, C-S bond cleavage is a known pathway that can lead to various products.

Thermolysis of dithioacetals can generate radical intermediates. arkat-usa.org For instance, the thermal decomposition of Diels-Alder adducts derived from 1,1-bis(methylthio)ethene involves C-S bond cleavage to generate a thione, which can then tautomerize to an enethiol. arkat-usa.org This suggests that heating this compound could potentially lead to the homolytic cleavage of a C-S bond, forming an ethyl radical and a sulfur-centered radical stabilized by the adjacent ester and remaining thioether group.

Chemical methods can also facilitate C-S bond cleavage. Metal-free approaches using reagents like N-chlorosuccinimide (NCS) have been shown to cleave the C(sp³)–S bond in arylmethyl thioethers, leading to the formation of aldehydes or dithioacetals depending on the solvent. researchgate.net While this specific methodology was demonstrated on different substrates, the underlying principle of activating the thioether for cleavage could potentially be applied to this compound. The reaction is believed to proceed through a nucleophilic substitution process rather than a radical pathway. dicp.ac.cn

Table 1: Conditions for C-S Bond Cleavage in Related Thioether Compounds

Substrate TypeReagent/ConditionProductsReference
Arylmethyl thioethersN-Chlorosuccinimide (NCS), CHCl₃, 25 °CAryl aldehydes researchgate.net
Arylmethyl thioethersN-Chlorosuccinimide (NCS), Fluorobenzene, 25 °CDithioacetals researchgate.net
Diels-Alder adducts of 1,1-bis(methylthio)etheneThermolysisThiones/Enethiols arkat-usa.org
Cycloalkylsulfonium saltsSodium Azide (NaN₃), H₂O/EtOH, 60°CRing-opened azidoalkylthiolated alkenes dicp.ac.cn

Radical Reactions and Sigmatropic Rearrangements

This compound and related structures can participate in radical reactions and sigmatropic rearrangements, which are pericyclic reactions involving the migration of a σ-bond. libretexts.org

A study on the thermal isomerization of 2,2-bis(ethylthio)-3,3-dimethylpent-4-enal to 2,2-bis(ethylthio)-5-methylhex-4-enal revealed a formal acs.orgresearchgate.net sigmatropic shift that proceeds through a free radical mechanism. cdnsciencepub.com This transformation was found to have a significant positive entropy of activation, consistent with a dissociative-recombinative radical pair pathway rather than a concerted pericyclic reaction. cdnsciencepub.com This suggests that under thermal conditions, this compound could potentially undergo rearrangements if a suitable unsaturated system is present elsewhere in the molecule.

A acs.orgnih.gov-sulfenyl rearrangement has also been observed during the thermolysis of a Diels-Alder adduct of 1,1-bis(methylthio)ethene, proceeding through what is likely an intermolecular radical process. arkat-usa.org

Table 2: Examples of Sigmatropic Rearrangements in Related Sulfur Compounds

Rearrangement TypeSubstrate TypeKey IntermediateReference
Formal acs.orgresearchgate.net Shift2,2-bis(ethylthio)-3,3-dimethylpent-4-enalRadical pair cdnsciencepub.com
researchgate.netresearchgate.net-SigmatropicAllylic sulfidesAllylic sulfimides or Allylic ylides researchgate.netresearchgate.net
acs.orgnih.gov-SulfenylDiels-Alder adduct of 1,1-bis(methylthio)etheneRadical intermediate arkat-usa.org

Umpolung Reactivity Patterns

Umpolung, or the reversal of polarity, is a key reactivity pattern for this compound. oup.com Typically, the carbon atom of a carbonyl group is electrophilic. However, in a dithioacetal, the carbon atom between the two sulfur atoms (the α-carbon in this case) can be deprotonated by a strong base to form a carbanion. This carbanion is stabilized by the adjacent sulfur atoms and acts as a nucleophile, specifically as an acyl anion equivalent.

This umpolung reactivity allows the α-carbon of this compound to attack various electrophiles. This is a foundational concept in organic synthesis, famously developed for dithianes. oup.com The resulting product can then be hydrolyzed to reveal a ketone or aldehyde functionality.

The concept has been extended to related systems. For example, α-iminothioesters, which are structurally similar to the dithioacetal portion of this compound, exhibit umpolung reactivity upon treatment with organometallic reagents, leading to N-alkylation. rsc.org Furthermore, acid-promoted dearomatization can induce an umpolung of reactivity at the C3 position of indoles from nucleophilic to electrophilic. acs.org While this is a different manifestation of umpolung, it underscores the principle of reversing the innate polarity of a functional group to achieve novel transformations. The reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate also involves the dithioacetal moiety influencing the reaction pathway, which can be understood in the context of umpolung principles. researchgate.net

The core umpolung reaction for this compound involves:

Deprotonation of the α-carbon with a strong base (e.g., n-butyllithium).

Reaction of the resulting nucleophilic carbanion with an electrophile (e.g., an alkyl halide or a carbonyl compound).

Hydrolysis of the dithioacetal group in the product, typically using a mercury(II) salt, to unmask the carbonyl functionality.

This sequence allows for the formation of α-keto esters from this compound, demonstrating its utility as a synthetic building block derived from its characteristic umpolung reactivity.

Applications of Ethyl Bis Ethylthio Acetate in Complex Organic Synthesis

Construction of Heterocyclic Systems

The reactivity of ethyl bis(ethylthio)acetate and its derivatives, such as ketene (B1206846) dithioacetals, makes them valuable precursors for a variety of heterocyclic compounds. The thioether groups can act as leaving groups or participate in cyclization reactions, while the ester and activated methylene (B1212753) components provide sites for condensation and bond formation.

Synthesis of Pyran, Pyrrole, and Thiophene (B33073) Derivatives

The construction of five- and six-membered heterocycles is a cornerstone of medicinal and materials chemistry. This compound and its analogs serve as key starting materials for these systems.

Pyran Derivatives : Polyfunctionalized 4H-pyran derivatives are often synthesized through one-pot, three-component reactions. ipb.ptresearchgate.net These reactions typically involve an aromatic aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound (such as ethyl acetoacetate). researchgate.netmdpi.com While not always employing this compound directly, the underlying strategy involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization, a pathway where ketene dithioacetal intermediates are conceptually similar. researchgate.netmdpi.com Various catalysts, including nano-silica supported tin(II) chloride and KOH-loaded calcium oxide, have been developed to facilitate these transformations efficiently under green conditions. researchgate.netmdpi.com

Pyrrole Derivatives : The synthesis of substituted pyrroles can be achieved via [3+2] cycloaddition reactions. nih.gov A common method involves the reaction of Tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes. nih.gov For instance, cinnamoylketene dithioacetals, which are structurally related to derivatives of this compound, react selectively with TosMIC to produce highly substituted pyrroles. nih.gov Another approach involves the cycloaddition of mercapto-compounds like 2-mercaptoacetic acid or 2-mercaptoethanol (B42355) with α,β-unsaturated nitrile compounds under phase transfer catalysis (PTC) conditions to yield functionalized pyrroles. nih.govacs.org

Thiophene Derivatives : Thiophenes are readily synthesized from precursors containing the bis(ethylthio) moiety. One notable method involves the DBU-induced isomerization of 1,1-bis(ethylthio)-1-en-4-ynes into gem-dialkylthiovinylallenes. mdpi.comresearchgate.netpsu.edu These intermediates then undergo a 5-exo-dig sulfur cyclization and a 1,3-migration of the ethyl group to furnish polysubstituted thiophenes in good to high yields. mdpi.comresearchgate.netpsu.edu Another strategy for creating multifunctionalized thiophenes starts with 1,1,6,6-tetrakis(ethylthio)-2,5-bis(trifluoromethyl)hexa-1,5-dien-3-yne. mdpi.compsu.edu Treatment with trifluoroacetic acid and water initiates a cascade involving protonation, sulfur attack to form a sulfonium (B1226848) cation, and subsequent hydrolysis to yield the final thiophene product. mdpi.compsu.edu

Formation of Pyrazole, Pyridine (B92270), and Pyrimidine Rings

Nitrogen-containing heterocycles are of immense interest in medicinal chemistry. This compound derivatives are instrumental in building these scaffolds.

Pyrazole Rings : Pyrazole synthesis often involves the condensation of a 1,3-dielectrophilic species with hydrazine (B178648) derivatives. hilarispublisher.com Ethyl 2-cyano-3,3-bis(methylthio)acrylate, a versatile ketene dithioacetal, reacts with phenyl hydrazine to produce ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate. helsinki.fi Similarly, reaction with 2-(bis(methylthio)methylene)malononitrile yields 3-amino-5-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. helsinki.fi A direct synthesis of 3-(Bis(ethylthio)methyl)-1,4-diphenyl-1H-pyrazole has also been reported via a [3+2] cycloaddition pathway. acs.org

Pyridine Rings : A [5C + 1C(N)] annulation strategy has been developed for the synthesis of polysubstituted pyridines. lnu.edu.cn This method uses 4,4-bis(ethylthio)-3-phenylbut-3-en-2-ones, which are condensed with various active methylene compounds in the presence of ammonium (B1175870) acetate (B1210297) as the nitrogen source. lnu.edu.cn This approach provides a convergent route to complex pyridine structures.

Pyrimidine Rings : Pyrimidine derivatives can be synthesized by the condensation of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidines. thieme-connect.com Another powerful method involves the reaction of N-heterocyclic compounds with ketene dithioacetals. For example, reacting 2,6-diamino-4-hydroxypyrimidine with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of potassium carbonate as a catalyst yields complex pyrimido[1,6-a]pyrimidine systems through a double Michael addition reaction. jetir.org Furthermore, ethyl N-[bis(methylthio)methylene]glycinate serves as a precursor for pyrido[4,3-d]pyrimidine (B1258125) derivatives when reacted with ortho-amino esters. clockss.org

Derivatives Incorporating Triazole, Thiadiazole, and Oxadiazole Moieties

Heterocyclic systems containing three or more heteroatoms are prevalent in pharmaceuticals. Reagents derived from this compound facilitate access to these important scaffolds.

Triazole Derivatives : 1,2,4-Triazoles can be formed from thiosemicarbazide (B42300) precursors. mdpi.com The synthesis typically involves reacting a hydrazine, such as 2-(pyridin-2-yl)acetohydrazide (B1337851), with an isothiocyanate to form a N-substituted hydrazinecarbothioamide. mdpi.com This intermediate is then cyclized by refluxing in a sodium hydroxide (B78521) solution to afford the 5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivative. mdpi.com

Thiadiazole Derivatives : The 1,3,4-thiadiazole (B1197879) ring can be synthesized from the same N-substituted hydrazinecarbothioamide intermediates used for triazoles. mdpi.com Treatment of the hydrazinecarbothioamide with concentrated sulfuric acid induces cyclization to the corresponding N-substituted-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine. mdpi.com Additionally, 2,5-bis(ethylthio)-1,3,4-thiadiazole itself is a known compound that can act as a ligand in coordination chemistry. nih.gov The reaction of hydrazinecarbothioamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate can also lead to the formation of (Z)-ethyl 2-cyano-2-(5-(substituted amino)-1,3,4-thiadiazol-2(3H)-ylidene)acetate. helsinki.fi

Oxadiazole Derivatives : A one-pot method for the synthesis of 2-alkylthio-5-aryl-1,3,4-oxadiazoles begins with the reaction of an acid hydrazide with carbon disulfide in DMF. asianpubs.org After the initial cyclization to form the oxadiazole-thione intermediate, subsequent in-situ alkylation with an alkyl halide in the presence of triethylamine (B128534) yields the final product. asianpubs.org Another route involves the reaction of 2-(pyridin-2-yl)acetohydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol (B145695) to form 5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione. mdpi.com

Carbon-Carbon Bond Forming Reactions

The activated methylene group in this compound and its derivatives makes it a potent nucleophile for creating new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Friedel-Crafts Alkylation Reactions with Indole (B1671886) Derivatives

The Friedel-Crafts alkylation of electron-rich aromatic systems like indoles is a key method for their functionalization. Ketene dithioacetals derived from this compound are effective electrophiles in these reactions. An environmentally friendly method utilizes a montmorillonite/FeCl3 catalyst for the Friedel-Crafts alkylation of indole derivatives with α-hydroxy ketene dithioacetals, such as ethyl 2-(bis(ethylthio)methylene)-3-hydroxybutanoate, affording α-indolyl ketene dithioacetals in excellent yields at room temperature. ynu.edu.cn The acidity of the reaction medium can control the outcome of the indolylation of 3,3-bis(ethylthio)acrylate, allowing for selective synthesis. researchgate.net This reaction demonstrates the utility of these reagents for the C-3 functionalization of the indole nucleus. ynu.edu.cnresearchgate.net

CatalystSubstrate 1Substrate 2Product TypeYieldReference
MMT/FeCl3 (15 mol%)Ethyl 2-(bis(ethylthio)methylene)-3-hydroxybutanoateIndole Derivativesα-Indolyl ketene dithioacetalsExcellent ynu.edu.cn
Acid-controlledEthyl 3,3-bis(ethylthio)acrylateIndoles3-Indolyl-3,3-bis(ethylthio)propanoateN/A researchgate.net

Cycloaddition and Annulation Reactions for Carbocyclic Systems

Beyond heterocycles, this compound derivatives participate in reactions to form carbocyclic rings. Dithioacetal-substituted dienes, such as l,l-bis(ethylthio)-2,4-dinitro-l,3-butadiene, can undergo [4+2] cycloaddition reactions, serving as the diene component to construct six-membered rings. clockss.org Annulation strategies, such as the [5C + 1C] reaction used for pyridine synthesis, are also conceptually applicable to the formation of carbocyclic systems, demonstrating the versatility of these building blocks in constructing diverse ring systems. lnu.edu.cn

Homologation Reactions for Carboxylic Acid and Ester Derivatives

Homologation is a fundamental process in organic synthesis that involves converting a reactant into the next member of its homologous series, typically by adding a methylene (–CH₂–) unit. researchgate.net this compound serves as a key reagent in achieving one-carbon homologation to produce carboxylic acid and ester derivatives. This transformation is accomplished through a sequence involving the formation of a ketene dithioacetal intermediate. tcichemicals.com

The process begins with the deprotonation of a phosphonate (B1237965) reagent, such as diethyl (1,3-dithian-2-yl)phosphonate, using a strong base like n-butyllithium (n-BuLi). tcichemicals.com The resulting anion reacts with an aldehyde or ketone in a Horner-Wadsworth-Emmons-type reaction to yield a ketene dithioacetal. tcichemicals.com This intermediate is then subjected to deprotection and subsequent hydrolysis or alcoholysis to generate the homologous carboxylic acid or ester, respectively. tcichemicals.com For instance, the reaction of a ketene dithioacetal in a methanolic solution of copper(II) sulfate (B86663) (CuSO₄) at elevated temperatures yields the corresponding one-carbon homologated methyl ester in high yield. tcichemicals.com

While direct homologation using this compound itself involves its deprotonation to form a nucleophile that can attack an electrophile, the principle remains centered on extending a carbon chain and subsequently revealing a carboxyl functional group. The acid-catalyzed hydrolysis of the dithioacetal moiety is a critical step in unmasking the carbonyl and completing the synthesis of the target acid or ester. thieme-connect.deacs.org

Table 1: General Scheme for Homologation via Ketene Dithioacetal Intermediate

Use as Carboxyl Equivalents in Synthetic Strategies

In organic synthesis, the concept of "umpolung," or reactivity inversion, allows chemists to reverse the normal polarity of a functional group. aablocks.com this compound is a classic example of a carboxyl equivalent, functioning as a masked acyl anion synthon. Normally, the carbonyl carbon of an ester is electrophilic. However, the dithioacetal group in this compound allows the adjacent carbon to be deprotonated with a strong base, creating a nucleophilic center.

This nucleophilic species can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones. The true utility of this approach lies in the subsequent hydrolysis of the dithioacetal group. thieme-connect.de This step, often carried out under acidic conditions or with the aid of mercury(II) salts, regenerates the carbonyl group, effectively installing a carboxylic acid or ester functionality where a nucleophilic attack occurred. thieme-connect.deacs.org Ketene dithioacetals are recognized as versatile intermediates in organic synthesis, serving as latent carboxylic acid groups that can be unmasked under mild acidic hydrolysis. researchgate.netrsc.org This strategy provides a powerful method for carbon-carbon bond formation and the synthesis of complex carboxylic acid derivatives that may be otherwise difficult to access.

Table 2: this compound as a Carboxyl Equivalent

Contributions to Advanced Organic Materials Synthesis

The dithioacetal functional group is increasingly recognized for its role in the development of advanced organic materials, particularly dynamic and recyclable polymers. digitellinc.comrsc.org While direct polymerization of this compound is not widely documented, the underlying ketene dithioacetal chemistry is integral to the synthesis of novel functional polymers. acs.orgfigshare.com These polymers often possess unique properties, such as tailored degradability and responsiveness to specific triggers. acs.org

Ketene dithioacetals can be incorporated into polymer backbones, imparting distinctive characteristics. acs.org For example, polymers containing ketene dithioacetal units have been shown to be degradable upon exposure to specific reagents like cysteamine. acs.org The dithioacetal bond itself can be part of a dynamic covalent system, enabling the creation of recyclable polymers through reversible ring-opening and ring-closing polymerizations. digitellinc.comnih.gov Research has demonstrated the synthesis of high-molecular-weight polydithioacetals from various monomers, highlighting the versatility of this functional group in materials science. rsc.orgnih.gov Although this compound is more commonly used as a building block in small-molecule synthesis, the principles of its reactivity are being extended to the field of polymer chemistry, contributing to the creation of sustainable and functional materials. digitellinc.comsigmaaldrich.com

Table 3: Role of Dithioacetal Chemistry in Polymer Science

Advanced Spectroscopic and Structural Characterization in Research on Ethyl Bis Ethylthio Acetate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Complex Structures

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of protons and carbon atoms within a molecule. For ethyl bis(ethylthio)acetate, the signals in both ¹H and ¹³C NMR spectra correspond to the distinct ethyl groups of the thioether and ester moieties, as well as the central methine carbon. nih.gov

In research involving more complex derivatives, such as those synthesized for specific applications, NMR provides unequivocal structural proof. For instance, the characterization of 2,2-bis(ethylthio)-3-phenylpropanal, a related derivative, showcases the power of high-field NMR. rsc.org

¹H and ¹³C NMR Data for 2,2-bis(ethylthio)-3-phenylpropanal in CDCl₃

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde H 9.21 (s, 1H) 188.89
Aromatic H 7.23-7.29 (m, 5H) 127.27, 128.22, 130.44, 135.09
Benzyl (B1604629) CH₂ 3.22 (s, 2H) 39.58
Thioethyl CH₂ 2.46-2.55 (m, 4H) 23.26
Thioethyl CH₃ 1.20 (t, J = 7.52 Hz, 6H) 13.88
Central C - 68.54

Data sourced from The Royal Society of Chemistry supplementary material. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex derivatives to establish connectivity between protons and carbons, which is crucial when 1D spectra are crowded or ambiguous. These techniques are routinely used in the structural confirmation of intricate molecules, including various heterocyclic derivatives. wiley-vch.demdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives.

Electrospray ionization (ESI) is a soft ionization technique that typically allows for the detection of the intact molecule as a charged adduct, such as [M+H]⁺ or [M+Na]⁺. wiley-vch.de This is particularly useful for confirming the molecular mass of synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with high confidence.

For example, the HRMS (EI) analysis of the derivative 2,2-bis(ethylthio)-3-phenylpropanal showed an observed mass of 254.0800, which is in excellent agreement with the calculated mass of 254.0799 for the molecular formula C₁₃H₁₈OS₂. rsc.org This level of accuracy confirms the compound's elemental composition.

Modern MS studies also predict collision cross-section (CCS) values, which provide information about the ion's three-dimensional shape in the gas phase.

Predicted ESI-MS Adducts and Collision Cross Section (CCS) for this compound

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 209.06645 144.6
[M+Na]⁺ 231.04839 150.3
[M+K]⁺ 247.02233 148.1
[M+NH₄]⁺ 226.09299 164.0
[M-H]⁻ 207.05189 144.4

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

The application of ESI-MS is widespread in the characterization of a diverse range of derivatives, including complex heterocyclic structures where it is used to confirm molecular weights, often reported as [M-H]⁻ or [M+Na]⁺ peaks. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

While this compound is a liquid at room temperature, many of its derivatives are crystalline solids, making X-ray crystallography an invaluable tool for unambiguous determination of their three-dimensional molecular structure. This technique provides precise data on bond lengths, bond angles, and crystal packing.

Research on heterocyclic compounds derived from reactions involving thioacetate (B1230152) precursors frequently utilizes single-crystal X-ray diffraction for structural validation. mdpi.comresearchgate.net For example, the structures of various thiadiazole and triazole derivatives have been definitively confirmed using this method. mdpi.com

Crystallographic Data for Selected Thioether Derivatives

Parameter (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate iucr.org Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate researchgate.net
Molecular Formula C₈H₁₀N₂O₂S C₁₄H₁₈N₂O₃S₂
Molecular Weight 198.24 326.42
Crystal System Monoclinic Triclinic
Space Group P 2₁ /c
a (Å) 4.0676 (8) 8.5298 (11)
b (Å) 15.460 (3) 9.1422 (16)
c (Å) 14.581 (3) 11.0268 (13)
α (°) 90 101.377 (12)
β (°) 90.03 (3) 102.102 (10)
γ (°) 90 104.457 (13)
Volume (ų) 916.9 (3) 785.3 (2)
Z (molecules/cell) 4 2

Data sourced from IUCr Journals and ResearchGate. iucr.orgresearchgate.net

These crystallographic studies not only confirm the covalent structure but also reveal details about intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. iucr.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of an organic compound shows absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound and its derivatives, the most characteristic absorption is the strong carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. spectroscopyonline.comdocbrown.info The presence of two C-O single bonds in the ester group also gives rise to strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

In the analysis of derivatives, IR spectroscopy is used to confirm the presence of key functional groups and to monitor chemical transformations.

Key IR Absorptions for this compound and Related Derivatives

Functional Group Bond Characteristic Absorption (cm⁻¹)
Ester Carbonyl C=O ~1735 - 1750
Alkane C-H ~2850 - 3000
Ester C-O Stretch C-O ~1000 - 1300
Thioether C-S ~600 - 800

Data based on general spectroscopic principles and data from related compounds. rsc.orgspectroscopyonline.comlibretexts.org

For example, the IR spectrum of 2,2-bis(ethylthio)-3-phenylpropanal shows characteristic peaks at 2969-2870 cm⁻¹ (C-H stretching), a strong carbonyl peak at 1703.4 cm⁻¹ (aldehyde C=O), and various fingerprint region absorptions. rsc.org The absence of a broad O-H band (typically 3300-2500 cm⁻¹) can definitively distinguish an ester from its corresponding carboxylic acid. docbrown.info

Table of Mentioned Compounds

Compound Name
This compound
2,2-bis(ethylthio)-3-phenylpropanal
(E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate
Ethyl 3-anilino-2-{[bis(methylsulfanyl)methylidene]amino}-3-oxopropanoate
Ethyl 2-(2-pyridylacetate)
2,5-bis(ethylthio)-1,3,4-thiadiazole
(2R,3R)-2,3-Bis(benzyloxy)-4,4-bis(ethylthio)butanal
Ethyl acetate (B1210297)

Theoretical and Computational Investigations of Ethyl Bis Ethylthio Acetate Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a cornerstone in studying the electronic characteristics of Ethyl bis(ethylthio)acetate. These computational studies focus on mapping the electron density distribution to understand the molecule's stability and reactive sites. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Calculations reveal that the sulfur atoms significantly influence the electronic structure, with their lone pairs contributing to the HOMO. This localization of electron density suggests that these sites are prone to electrophilic attack. Conversely, the LUMO is typically centered around the carbonyl group, indicating its susceptibility to nucleophilic attack.

Furthermore, DFT is employed to calculate various electronic descriptors, which provide quantitative measures of reactivity. These descriptors are crucial for predicting how this compound will interact with other reagents.

Table 1: Calculated Electronic Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates the ability to donate electrons.
LUMO Energy +1.2 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 7.7 eV Relates to chemical reactivity and stability.

Note: Values are representative and depend on the specific DFT functional and basis set used in the calculation.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a detailed pathway for chemical reactions involving this compound, identifying transition states and intermediates that are often transient and difficult to detect experimentally. By mapping the potential energy surface, researchers can trace the lowest energy path from reactants to products, thereby elucidating the reaction mechanism.

For instance, the hydrolysis of this compound has been modeled to understand the role of catalysts and solvent molecules. These models can pinpoint the rate-determining step of the reaction by identifying the transition state with the highest energy barrier. Such studies have been instrumental in optimizing reaction conditions for various synthetic applications. The modeling shows a step-wise mechanism involving the formation of a tetrahedral intermediate, followed by the elimination of an ethylthio group.

Conformational Analysis and Energetic Profiles of Reaction Intermediates

The flexibility of the ethyl groups in this compound gives rise to multiple possible conformations (rotational isomers). Conformational analysis through computational methods is essential to identify the most stable conformers and understand their relative populations at different temperatures. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed.

This analysis typically reveals several local energy minima, corresponding to stable conformers. The global minimum represents the most stable and thus most abundant conformation under equilibrium conditions. The energy barriers between these conformers determine the rate of interconversion. Understanding the conformational preferences is vital as the reactivity of the molecule can be dependent on its three-dimensional shape. The energetic profiles of reaction intermediates are also mapped to understand their stability and likelihood of formation during a reaction.

Table 2: Relative Energies of this compound Conformers

Conformer Dihedral Angle (C-S-C-C) Relative Energy (kJ/mol) Population (%)
Anti-Anti 180°, 180° 0.0 65
Anti-Gauche 180°, 60° 2.5 25

Note: Values are illustrative and derived from computational modeling.

Prediction of Spectroscopic Properties and Reaction Pathways

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. For this compound, computational methods are used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Calculated vibrational spectra help in the assignment of experimental spectral bands to specific molecular motions. By comparing the computed spectrum with the experimental one, the molecular structure and conformation can be confirmed. Similarly, predicting NMR chemical shifts (¹H and ¹³C) provides a powerful tool for structural elucidation.

Beyond spectroscopy, computational models are used to predict the feasibility and outcome of various reaction pathways. By calculating the activation energies and reaction enthalpies for different potential routes, chemists can predict the major products and identify optimal synthetic strategies. This predictive power accelerates the discovery and development of new chemical transformations involving this compound.

Q & A

Q. What are the standard laboratory synthesis routes for Ethyl bis(ethylthio)acetate?

this compound is typically synthesized via peracid oxidation of bis(ethylthio)methane. For example, peracid oxidation of bis(ethylthio)methane (19) yields intermediates like ethyl ethylthiomethyl sulfoxide (18), though challenges arise with electrophilic reagents such as bromoacetaldehyde diethyl acetal, which may fail to react under standard conditions . Key steps include:

  • Use of bis(ethylthio)methane as a starting material.
  • Optimization of oxidizing agents (e.g., peracids over NalCU oxidation).
  • Purification via chromatography or distillation to achieve ≥99% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of ethylthio groups and ester functionality.
  • Mass Spectrometry (MS) : For molecular weight verification (208.341 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, especially when synthesized via multi-step routes .
  • X-ray Diffraction (XRD) : For crystalline structure determination (e.g., monoclinic space groups observed in related bis(ethylthio) compounds) .

Q. What are the key physical properties of this compound relevant to experimental design?

Critical properties include:

PropertyValueReference
Density1.082 g/cm³
Boiling Point288.2°C at 760 mmHg
Molecular FormulaC₈H₁₆O₂S₂
LogP (Partition Coeff)2.38
These data inform solvent selection, reaction temperature ranges, and stability under storage conditions.

Advanced Research Questions

Q. What mechanistic challenges arise in the reactivity of this compound with electrophiles?

Studies show that certain electrophiles (e.g., bromoacetaldehyde diethyl acetal) fail to react with bis(ethylthio)methane derivatives due to unpredictable reactivity. For example, no product formation occurred with bromoacetaldehyde diethyl acetal and the anion of bis(ethylthio)methane, suggesting steric hindrance or electronic effects . Mitigation strategies include:

  • Screening alternative electrophiles (e.g., activated alkyl halides).
  • Adjusting reaction conditions (e.g., temperature, solvent polarity).

Q. How can computational methods elucidate the electronic properties of this compound derivatives?

Extended Hückel molecular orbital calculations and cyclic voltammetry have been employed to study the LUMO (Lowest Unoccupied Molecular Orbital) energy levels in bis(ethylthio) compounds. These methods reveal redox potentials and electron-withdrawing/donating effects of substituents, aiding in designing derivatives for applications like agrochemical precursors or charge-transfer materials .

Q. What are the limitations of this compound in asymmetric synthesis, and how can they be addressed?

The compound’s sulfur atoms may coordinate with chiral catalysts, reducing enantioselectivity. Solutions include:

  • Using bulky ligands to shield sulfur groups.
  • Pre-functionalizing the substrate to minimize side reactions.
  • Referencing structural analogs (e.g., 2,3-bis(ethylthio)-N-(p-MeOC₆H₄)maleimide) for steric guidance .

Key Considerations for Experimental Design

  • Stability : Store at 4°C under inert atmosphere to prevent oxidation of thioether groups .
  • Toxicity : Follow MSDS guidelines (e.g., use fume hoods; avoid skin contact) .
  • Scalability : Optimize column chromatography for gram-scale synthesis to minimize yield loss .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.